BenchChemオンラインストアへようこそ!

Endomorphin 2 TFA

Pain Research Neuropharmacology Opioid Receptor Biology

Endomorphin 2 TFA is the validated TFA salt form of the endogenous μ-opioid tetrapeptide Tyr-Pro-Phe-Phe-NH₂, delivering superior aqueous solubility and long-term stability versus the free base for reproducible in vitro and in vivo workflows. Unlike Endomorphin 1, its antinociception uniquely engages a dynorphinergic/KOR-mediated pathway, making it the definitive tool for dissecting biased agonism, μ1/μ2 opioid receptor subtype pharmacology, and G-protein versus arrestin signaling. Its rapid DPP-IV degradation renders it the ideal substrate for peptidase inhibitor screening. In spared nerve injury (SNI) models, it outperforms morphine in antiallodynic efficacy. Procure this reference-standard agonist to ensure pathway-specific, publication-ready data.

Molecular Formula C34H38F3N5O7
Molecular Weight 685.7 g/mol
Cat. No. B3019214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndomorphin 2 TFA
Molecular FormulaC34H38F3N5O7
Molecular Weight685.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C32H37N5O5.C2HF3O2/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41);(H,6,7)/t25-,26-,27-,28-;/m0./s1
InChIKeyONJAQAAWBPIPNC-ZLYCMTQRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Endomorphin 2 TFA: High-Affinity Mu-Opioid Receptor Agonist for Neuropharmacology and Analgesic Research


Endomorphin 2 (TFA salt), a tetrapeptide with the sequence Tyr-Pro-Phe-Phe-NH₂, is an endogenous, highly selective μ-opioid receptor (MOR) agonist [1]. It is a key member of the endomorphin class of neuropeptides, isolated from the mammalian central nervous system, and is recognized for its potent analgesic effects and its role in modulating pain pathways [2]. The trifluoroacetate (TFA) salt form is the standard for research applications, offering enhanced stability and solubility in aqueous buffers compared to the free base, which is critical for consistent in vitro and in vivo experimental workflows .

Why Endomorphin 2 TFA Cannot Be Substituted by Other Mu-Opioid Agonists


Substituting Endomorphin 2 TFA with other μ-opioid receptor (MOR) agonists, including its close analog Endomorphin 1, is not scientifically valid due to distinct pharmacological profiles. Despite sharing high MOR selectivity, Endomorphin 2 and Endomorphin 1 engage different downstream signaling mechanisms and receptor subtypes in vivo, leading to divergent analgesic efficacy, side effect profiles, and metabolic stability [1]. For instance, Endomorphin 2's antinociception uniquely involves a dynorphinergic/KOR-mediated pathway [2]. Furthermore, its susceptibility to rapid degradation by dipeptidyl peptidase IV (DPP-IV) and other peptidases differs from Endomorphin 1, impacting its duration of action and experimental utility in in vivo models [3]. The TFA salt form provides a consistent, soluble, and stable reagent, whereas alternative salt forms or free bases may exhibit unpredictable solubility and handling characteristics, compromising experimental reproducibility [4].

Quantitative Differentiation of Endomorphin 2 TFA: Evidence for Scientific Selection


Distinct In Vivo Analgesic Mechanism: Endomorphin 2 vs. Endomorphin 1

Endomorphin 2 (EM-2) and Endomorphin 1 (EM-1) exhibit differential antinociceptive mechanisms in vivo. EM-1 produces antinociception solely through direct MOR stimulation, whereas EM-2's effect involves a secondary dynorphin/KOR pathway [1]. This is evidenced by the finding that EM-2-induced antinociception is blocked by the KOR antagonist nor-binaltorphimine (nor-BNI), while EM-1's effect is not [1]. This mechanistic difference is critical for studies aiming to dissect opioid signaling pathways or develop analgesics with reduced tolerance potential [2].

Pain Research Neuropharmacology Opioid Receptor Biology

Comparative Antiallodynic Efficacy: Endomorphin 2 vs. Morphine in Neuropathic Pain Model

In the spared nerve injury (SNI) model of neuropathic pain in mice, Endomorphin 2 (EM-2) demonstrates superior peak antiallodynic efficacy compared to morphine [1]. Following intracerebroventricular (i.c.v.) administration of 10 nmol, EM-2 produced a significantly higher mechanical withdrawal threshold than morphine, indicating greater relief from neuropathic allodynia [1].

Neuropathic Pain Antinociception Analgesic Discovery

Comparative In Vitro Metabolic Stability: Endomorphin 2 vs. Endomorphin 1

Endomorphin 2 (EM-2) exhibits a shorter half-life than Endomorphin 1 (EM-1) in rat brain homogenate, highlighting its greater susceptibility to enzymatic degradation [1]. This difference is crucial for experimental design, particularly for in vivo studies where rapid degradation can limit the duration of action and require higher or more frequent dosing.

Peptide Stability Drug Metabolism Pharmacokinetics

TFA Salt Solubility Advantage for In Vitro and In Vivo Formulation

The TFA salt form of Endomorphin 2 provides a significant solubility advantage in aqueous solutions, a critical factor for preparing reproducible stock solutions and in vivo formulations . Unlike the free base, which may require DMSO or other organic co-solvents, the TFA salt dissolves readily in water, simplifying experimental workflows and reducing potential solvent-related artifacts or toxicity [1].

Peptide Formulation Solubility Assay Development

Distinct Opioid Receptor Subtype Engagement: Endomorphin 2 vs. Endomorphin 1

In vivo studies using selective antagonists reveal that Endomorphin 2 and Endomorphin 1 engage different μ-opioid receptor (MOR) subtypes. The μ1-selective antagonist naloxonazine is more effective in blocking the antinociception induced by Endomorphin 2 than by Endomorphin 1 or the synthetic peptide DAMGO [1]. This suggests a distinct receptor subtype selectivity profile for EM-2, which is a critical consideration for researchers investigating the functional heterogeneity of MORs.

Opioid Receptor Pharmacology Receptor Subtypes Mechanism of Action

High-Impact Research and Industrial Applications for Endomorphin 2 TFA


Investigating Biased Agonism at the Mu-Opioid Receptor

Endomorphin 2 is a valuable tool for studying biased agonism, as its antinociceptive effects are mediated through a distinct dynorphin/KOR pathway, unlike the purely MOR-mediated effects of Endomorphin 1 [1]. This allows researchers to dissect G-protein versus arrestin-mediated signaling and identify pathways associated with analgesic efficacy versus adverse effects.

Screening Peptidase Inhibitors for Analgesic Enhancement

Given its rapid degradation by dipeptidyl peptidase IV (DPP-IV) and other peptidases, Endomorphin 2 TFA is an ideal substrate for screening novel peptidase inhibitors [2]. By co-administering candidate inhibitors, researchers can quantify the potentiation of Endomorphin 2's analgesic effect, identifying compounds that enhance endogenous opioid tone.

Validating Novel μ1- and μ2-Opioid Receptor Pharmacology

The differential sensitivity of Endomorphin 2 to the μ1-selective antagonist naloxonazine, compared to Endomorphin 1 and DAMGO, makes it a key reference compound for studies seeking to characterize the functional roles of μ1 and μ2 opioid receptor subtypes in vivo [3].

Developing Peripheral Analgesics for Neuropathic Pain

In the spared nerve injury (SNI) model, Endomorphin 2 demonstrates superior antiallodynic efficacy compared to morphine [4]. Its ability to produce potent analgesia when administered locally (e.g., intraplantar) supports its use in research aimed at developing peripherally restricted opioid analgesics with reduced central nervous system side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endomorphin 2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.